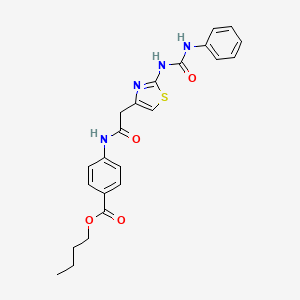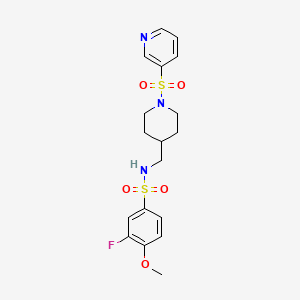
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, also known as NIDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Flame Retardancy in Epoxy Resin Systems
A study by Artner et al. (2008) discusses the use of DOPO-based compounds (10-Ethyl-9-oxa-10-phosphaphenanthrene-10-oxide) for enhancing flame retardancy in epoxy resin systems. While not directly mentioning "2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid", this research highlights the potential application of structurally complex molecules in improving material properties, specifically in flame retardancy (Artner et al., 2008).
Nitration and Oxidative Dimerization
Keawin et al. (2005) explored the nitration and oxidative dimerization of dimethoxyindoles, focusing on the effects of electron-withdrawing groups on nitration outcomes. This study shows how specific functional groups and nitration conditions can significantly impact the chemical reactions and products, suggesting that similar considerations might apply to the compound of interest (Keawin et al., 2005).
Protein Nitrosylation
Nedospasov et al. (2000) investigated the autocatalytic mechanism of protein nitrosylation, a process that alters protein activity and function. The study demonstrates the complex interplay between nitric oxide derivatives and protein modification, which could be relevant to understanding the biochemical interactions or applications of nitro-containing compounds like "this compound" (Nedospasov et al., 2000).
Catalyst for Acetylation Reactions
Tale et al. (2006) found a novel 3-nitrobenzeneboronic acid to efficiently catalyze the acetylation of alcohols under mild, solvent-free conditions. This research underscores the utility of nitro-substituted compounds in catalysis, potentially suggesting similar catalytic roles for the compound (Tale et al., 2006).
Propriétés
IUPAC Name |
2-(7-nitro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTGIEBIXVFMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2748034.png)





![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)

![4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)


